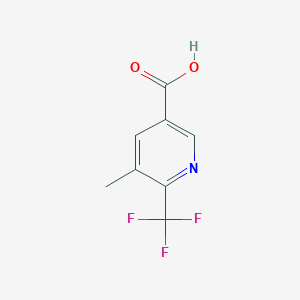

N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide, commonly known as DFB, is a synthetic compound that belongs to the class of N-phenylbenzamides. DFB is widely used in scientific research due to its unique properties, including its ability to inhibit the activity of certain enzymes and proteins.

Aplicaciones Científicas De Investigación

Antipathogenic Activity

A study on thiourea derivatives, including those related to N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide, demonstrated significant antipathogenic activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Material Science and Polymer Research

Research in material science has highlighted the synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain. These polyimides exhibit good solubility in strong organic solvents and have high thermal stability, suggesting their utility in high-performance materials (Liu et al., 2002).

Crystallography and Molecular Interactions

Studies on the crystal structures of various N-(difluorophenyl)benzamides, including derivatives similar to N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide, have provided insights into the role of fluorine in aggregation and complex C–F/C–H disorder. Such research aids in understanding molecular interactions and the effects of fluorine substitution patterns on molecular aggregation (Mocilac, Osman, & Gallagher, 2016).

Sensing and Detection Applications

Derivatives of N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide have been explored for their colorimetric sensing behavior towards fluoride anions, showcasing a drastic color transition in response to fluoride anion presence. This indicates potential for development in naked-eye detection sensors for fluoride anion in solutions (Younes et al., 2020).

Chemical Synthesis and Catalysis

Research has also focused on the versatile catalytic ortho-fluorination of triflamide-protected benzylamines using N-fluoro-2,4,6-trimethylpyridinium triflate, demonstrating the synthetic utility of fluorinated compounds in medicinal chemistry and synthesis. This highlights the role of fluorinated compounds, similar to N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide, in facilitating chemical transformations (Wang, Mei, & Yu, 2009).

Propiedades

IUPAC Name |

N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F5NO/c15-11-5-4-10(7-12(11)16)20-13(21)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRGFDZSQYALDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2606324.png)

![N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide](/img/structure/B2606328.png)

![2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2606331.png)